molecular formula C14H14N2O2S B2773819 4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 1147760-73-3

4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2773819
CAS No.: 1147760-73-3
M. Wt: 274.34
InChI Key: WNRVVJRWGHXQLJ-UHFFFAOYSA-N
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Description

4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a 4-methylphenyl group, a 6-methyl group, and a methylsulfanyl group attached to the pyrimidine ring, along with a carboxylate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, starting from acyclic precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the cyclization of suitable precursors, such as benzylidene acetones and ammonium thiocyanates, to form the pyrimidine ring.

    Aromatization: The intermediate product undergoes aromatization to stabilize the pyrimidine ring structure.

    S-Methylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified pyrimidine derivatives with reduced functional groups.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylphenyl 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

Properties

IUPAC Name

(4-methylphenyl) 6-methyl-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-4-6-11(7-5-9)18-13(17)12-8-10(2)15-14(16-12)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRVVJRWGHXQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=NC(=NC(=C2)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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